N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide
Description
The compound N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide features a pyridine core substituted with a methylpyrazole moiety at the 5-position and a benzamide group linked via a methyl bridge. The benzamide is further substituted with a morpholine ring at the para position.
Properties
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-25-15-19(14-24-25)18-10-16(11-22-13-18)12-23-21(27)17-2-4-20(5-3-17)26-6-8-28-9-7-26/h2-5,10-11,13-15H,6-9,12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLRHZRXKPOTOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide typically involves multiple steps, starting with the preparation of the pyrazole core. The pyrazole ring is often synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.
Reduction: The morpholine ring can be reduced to form piperidine derivatives.
Substitution: The pyrazole and benzamide moieties can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used, with reaction conditions typically involving polar aprotic solvents and elevated temperatures.
Major Products Formed:
Oxidation: Pyridine-N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyrazoles and benzamides.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry. Biology: It has been studied for its potential biological activities, including antimicrobial and antitumor properties. Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of infectious diseases and cancer. Industry: Its unique chemical structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide exerts its effects involves interactions with specific molecular targets. The pyrazole and morpholine groups are believed to play key roles in binding to enzymes or receptors, leading to biological responses. The exact pathways and targets are still under investigation, but studies suggest involvement in cellular signaling and metabolic processes.
Comparison with Similar Compounds
Structural Analogues in Thiazol-2-yl Benzamide Series
Compounds 4d , 4e , and 4i from share the benzamide scaffold but incorporate a thiazole ring instead of pyridine. For example:
- 4d: 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide
- 4i: N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide
Key Differences:
Substituent Effects : The methylpyrazole group in the target compound introduces steric bulk and hydrogen-bonding capabilities absent in thiazole derivatives.
Physical Properties (Table 1):
| Compound | Melting Point (°C) | HRMS (M+H)+ | 1H NMR (δ, ppm) |
|---|---|---|---|
| 4d | 178–180 | 530.12 | 8.70 (s, 1H, pyridine) |
| 4i | 165–167 | 472.18 | 8.85 (s, 1H, pyridine) |
| Target* | Not reported | ~440 (est.) | Expected aromatic peaks |
*Data inferred from structural similarities .
Pyrazolo-Pyridine Derivatives with ALK Inhibitory Activity
Compound 10f (), N-(5-((3-fluorophenyl)sulfonyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-morpholinobenzamide, shares the morpholinobenzamide group but differs in the pyrazolo-pyridine core and sulfonyl substituent.
Key Comparisons:
Bioactivity : Compound 10f exhibits ALK-L1196M inhibition (IC50 < 100 nM), suggesting that the target compound’s pyridine-pyrazole core might similarly target kinase domains .
Solubility : The sulfonyl group in 10f likely increases polarity compared to the target compound’s methylpyrazole, affecting pharmacokinetics.
Morpholine-Containing Compounds in Patent Literature
Example 53 () and 1430724-10-9 () highlight the role of morpholine in enhancing solubility and binding:
- Example 53 : Incorporates a morpholine-adjacent fluorobenzamide but uses a pyrazolo[3,4-d]pyrimidine core.
- 1430724-10-9 : Features a morpholine-4-carboxamide linked to a benzimidazole-furan system.
Structural Insights:
- The morpholine group consistently improves aqueous solubility across analogs, critical for oral bioavailability .
- The pyridine-pyrazole system in the target compound may offer metabolic stability over furan or pyrimidine cores .
Crystallographic and Spectral Data
For example, compound 4d () was confirmed via 1H/13C NMR and HRMS, methodologies applicable to the target compound .
Biological Activity
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C20H24N4O2 |
| Molecular Weight | 352.43 g/mol |
| Key Functional Groups | Pyrazole, Pyridine, Morpholine |
The presence of multiple heterocycles suggests diverse mechanisms of action and therapeutic applications.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies indicate that this compound may act as an inhibitor of certain kinases, which are crucial in various signaling pathways associated with cancer and other diseases .
Anticancer Properties
Recent studies have shown that compounds containing pyrazole and pyridine moieties exhibit significant anticancer activity. For instance, this compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer agent .
Enzyme Inhibition
This compound has also been investigated for its inhibitory effects on specific enzymes involved in cancer progression. For example, it has shown promising results as a selective inhibitor of MET kinase, which plays a critical role in tumor growth and metastasis .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:
- Pyrazole Substitution : Variations in the pyrazole ring can enhance potency against specific targets.
- Morpholine Ring Modifications : Altering the morpholine moiety affects solubility and bioavailability.
- Pyridine Positioning : The position of the pyridine ring relative to the benzamide affects binding affinity to target enzymes.
Case Studies
Several case studies have documented the biological activity of similar compounds:
- In Vitro Studies : A study reported that derivatives similar to this compound exhibited significant cytotoxic effects against breast cancer cell lines (MCF7) with IC50 values in the low micromolar range .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups, supporting its potential for further development as an anticancer drug .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
